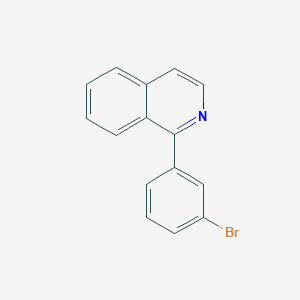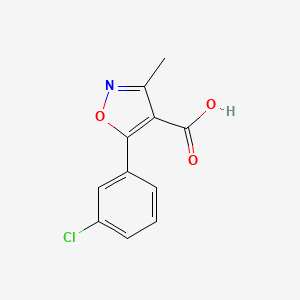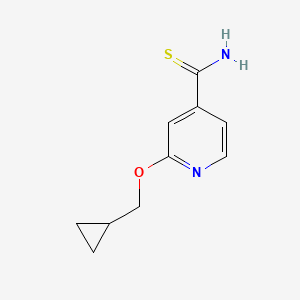
2-(Cyclopropylmethoxy)pyridine-4-carbothioamide
Übersicht
Beschreibung
2-(Cyclopropylmethoxy)pyridine-4-carbothioamide, also known as CPMPC, is an organic compound with a wide range of applications in the field of scientific research. It has been extensively studied for its synthesis method, mechanism of action, biochemical and physiological effects, and the advantages and limitations for lab experiments. In
Wissenschaftliche Forschungsanwendungen
1. Antisecretory and Antiulcer Activities
2-(Cyclopropylmethoxy)pyridine-4-carbothioamide and its derivatives have been investigated for their potential antisecretory and antiulcer activities. In one study, derivatives of 2-(2-pyridyl)tetrahydrothiophene-2-carbothioamide, a related compound, were synthesized and evaluated for their efficacy in these areas. These compounds exhibited significant activities, surpassing those reported for known drugs like cimetidine (Aloup et al., 1987).
2. Antibacterial Activity
Research into the antibacterial properties of thiosemicarbazides, which include 2-(Cyclopropylmethoxy)pyridine-4-carbothioamide, has shown promising results. N-Substituted phenyl/cyclohexyl-2-(pyridine-4-carbonyl) hydrazine-1-carbothioamides demonstrated effective antibacterial activity against Gram-positive bacteria and methicillin-resistant Staphylococcus aureus (MRSA) strains (Bhat et al., 2022).
3. Spin Crossover Properties
Studies on thioamide-functionalised 2,6-bis(pyrazol-1-yl)pyridine iron(II) complexes, which are closely related to 2-(Cyclopropylmethoxy)pyridine-4-carbothioamide, have demonstrated intriguing spin crossover properties above room temperature. These properties are crucial for applications in molecular electronics and spintronics (Attwood et al., 2019).
4. Antimicrobial and Antifungal Activities
Compounds structurally related to 2-(Cyclopropylmethoxy)pyridine-4-carbothioamide have shown significant antimicrobial and antifungal activities. These activities make them potential candidates for the development of new antimicrobial drugs (Klimešová et al., 2000).
5. Anticancer Properties
Research has indicated that pyrazole-1-carbothioamide nucleosides, structurally similar to 2-(Cyclopropylmethoxy)pyridine-4-carbothioamide, exhibit significant anticancer properties against various human cancer cell lines, highlighting their potential as therapeutic agents in cancer treatment (Radwan et al., 2019).
6. Phosphopantetheinyl Transferase Inhibition
Compounds like 2-(Cyclopropylmethoxy)pyridine-4-carbothioamide have been studied for their ability to inhibit bacterial phosphopantetheinyl transferases. Such inhibition is crucial for developing new antibacterial agents, particularly against methicillin-resistant Staphylococcus aureus (MRSA) (Foley et al., 2014).
7. Cytotoxicity and Potential in Cancer Therapy
Gold(III) complexes of 4,5-dihydropyrazole-1-carbothioamide derivatives, related to 2-(Cyclopropylmethoxy)pyridine-4-carbothioamide, have shown cytotoxic effects against various cancer cell lines, suggesting their potential use in cancer therapy (Wang et al., 2011).
8. Interaction with Biological Systems
Studies on the interaction of pyridine-2-carbothioamide complexes with biological systems, such as enzymes, have provided insights into their potential biomedical applications. These interactions are significant for understanding the mechanism of action of such compounds in biological contexts (Smith & Khoo Lian Ee, 1980).
Eigenschaften
IUPAC Name |
2-(cyclopropylmethoxy)pyridine-4-carbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2OS/c11-10(14)8-3-4-12-9(5-8)13-6-7-1-2-7/h3-5,7H,1-2,6H2,(H2,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSGSPSNQKWDXEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=NC=CC(=C2)C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclopropylmethoxy)pyridine-4-carbothioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



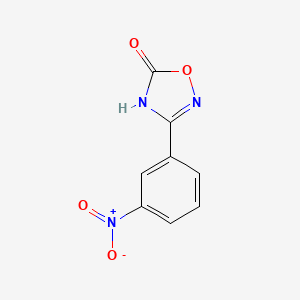
![6-mercapto-1-(2-methoxyphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1437765.png)
![4-phenoxy-N-[(2-propoxyphenyl)methyl]aniline](/img/structure/B1437767.png)
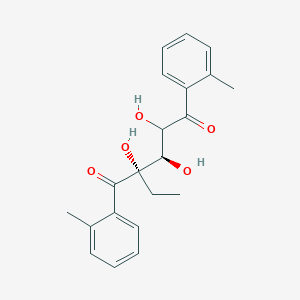
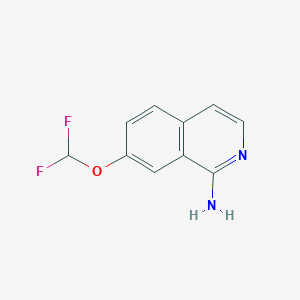
![(2S)-1-[(2S)-2-Amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B1437771.png)
![(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-1-((2'-(4-ethyl-5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B1437772.png)
![Glycine, N-[(2S)-2-[[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl]-1-oxo-3-phenylpropyl]-, ethyl ester](/img/structure/B1437773.png)
![(4R,4AR,7R,7aS)-4-((S)-2,2-dimethyl-1,3-dioxolan-4-yl)-7-hydroxy-2,2-dimethyltetrahydro-6H-furo[3,2-d][1,3]dioxin-6-one](/img/structure/B1437775.png)
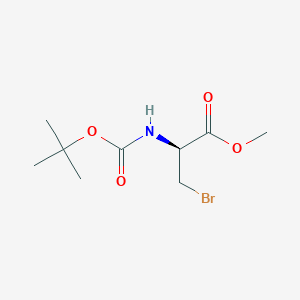
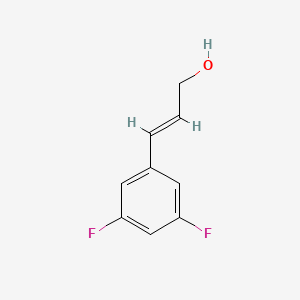
![tert-Butyl benzo[d]oxazol-4-ylcarbamate](/img/structure/B1437779.png)
